PROTAC KRAS G12C degrader-1

E3 ligase recruitment CRBN binding affinity PROTAC ternary complex

PROTAC KRAS G12C degrader‑1 (CAS 2984236‑79‑3) is a cereblon‑based heterobifunctional PROTAC engineered to selectively recruit the E3 ubiquitin ligase CRBN to the oncogenic KRAS G12C mutant, promoting its ubiquitination and subsequent proteasomal degradation [REFS‑1]. The compound consists of a pomalidomide‑derived CRBN ligand conjugated via a C12‑alkyl linker to a quinazoline‑based KRAS G12C‑binding warhead [REFS‑2].

Molecular Formula C50H54ClFN8O6
Molecular Weight 917.5 g/mol
Cat. No. B11938131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC KRAS G12C degrader-1
Molecular FormulaC50H54ClFN8O6
Molecular Weight917.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=CC(=CC5=CC=CC=C54)O)F)NCCCCCCCCCCCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C50H54ClFN8O6/c1-2-41(63)58-24-26-59(27-25-58)46-36-30-37(51)42(35-29-32(61)28-31-16-11-12-17-33(31)35)44(52)45(36)56-50(57-46)54-23-14-10-8-6-4-3-5-7-9-13-22-53-38-19-15-18-34-43(38)49(66)60(48(34)65)39-20-21-40(62)55-47(39)64/h2,11-12,15-19,28-30,39,53,61H,1,3-10,13-14,20-27H2,(H,54,56,57)(H,55,62,64)
InChIKeyFMYAMLPDKZOVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC KRAS G12C degrader-1: CRBN‑Based Bifunctional Degrader for KRAS G12C‑Driven Oncology Research


PROTAC KRAS G12C degrader‑1 (CAS 2984236‑79‑3) is a cereblon‑based heterobifunctional PROTAC engineered to selectively recruit the E3 ubiquitin ligase CRBN to the oncogenic KRAS G12C mutant, promoting its ubiquitination and subsequent proteasomal degradation [REFS‑1]. The compound consists of a pomalidomide‑derived CRBN ligand conjugated via a C12‑alkyl linker to a quinazoline‑based KRAS G12C‑binding warhead [REFS‑2]. It exhibits a CRBN binding IC₅₀ of 414 nM and drives CRBN‑dependent degradation of GFP‑tagged KRAS G12C in cellular reporter systems [REFS‑1].

Why KRAS G12C PROTAC Degraders Cannot Be Interchanged: Evidence‑Based Differentiation for PROTAC KRAS G12C degrader‑1


KRAS G12C‑targeting PROTACs exhibit divergent degradation profiles governed by three non‑interchangeable parameters: the identity of the recruited E3 ligase (CRBN vs. VHL), the specific warhead‑linker architecture, and the resulting degradation kinetics [REFS‑1]. PROTAC KRAS G12C degrader‑1 utilizes a CRBN‑pomalidomide recruitment arm, whereas the comparator LC‑2 recruits VHL; these distinct E3 ligase engagements produce different ubiquitination patterns and degradation efficiencies across cell types [REFS‑2]. Furthermore, the warhead‑linker composition directly impacts ternary complex formation and target engagement, rendering potency data from one degrader non‑extrapolatable to another [REFS‑1]. For procurement decisions, substitution without empirical validation introduces risk of attenuated degradation efficacy and compromised experimental reproducibility.

PROTAC KRAS G12C degrader‑1: Quantitative Head‑to‑Head Differentiation from VHL‑Based PROTAC LC‑2 and Parental Inhibitors


CRBN Engagement Affinity: PROTAC KRAS G12C degrader‑1 vs. Parental Pomalidomide

PROTAC KRAS G12C degrader‑1 retains potent CRBN engagement, exhibiting an IC₅₀ of 414 nM in cellular CRBN binding assays [REFS‑1]. This affinity ensures efficient recruitment of the CRL4^CRBN E3 ligase complex to the target protein, a prerequisite for productive ubiquitination and degradation [REFS‑1].

E3 ligase recruitment CRBN binding affinity PROTAC ternary complex

E3 Ligase Recruitment Mechanism: CRBN‑Based PROTAC KRAS G12C degrader‑1 vs. VHL‑Based PROTAC LC‑2

PROTAC KRAS G12C degrader‑1 recruits the CRBN E3 ligase, while the comparator LC‑2 recruits VHL [REFS‑1][REFS‑2]. These E3 ligases exhibit distinct cellular expression patterns and substrate preferences, meaning degradation efficiency of a given PROTAC can vary substantially across cell types depending on the abundance and activity of the recruited E3 ligase [REFS‑1].

E3 ligase selectivity CRBN vs VHL ubiquitination pathway

Degradation Potency: PROTAC KRAS G12C degrader‑1 vs. VHL‑Based PROTAC LC‑2

Quantitative degradation data are available for both PROTACs. PROTAC KRAS G12C degrader‑1 induces CRBN‑dependent degradation of GFP‑KRAS G12C in reporter cells with >70% degradation efficiency [REFS‑1]. The VHL‑based comparator LC‑2 degrades endogenous KRAS G12C with DC₅₀ values ranging from 0.25 to 0.76 μM across homozygous and heterozygous KRAS G12C cell lines [REFS‑2].

KRAS G12C degradation DC50 comparison PROTAC potency

Mechanistic Validation: CRBN‑Dependence of PROTAC KRAS G12C degrader‑1 Activity

The degradation activity of PROTAC KRAS G12C degrader‑1 is strictly CRBN‑dependent [REFS‑1]. In cellular assays, pre‑treatment with excess pomalidomide (a CRBN ligand competitor) or the proteasome inhibitor MG‑132 abrogates GFP‑KRAS G12C degradation, confirming that degradation proceeds through the intended CRBN‑mediated ubiquitin‑proteasome pathway [REFS‑1].

CRBN dependence mechanism of action ubiquitin‑proteasome system

Physicochemical Profile: PROTAC KRAS G12C degrader‑1 Solubility and Handling Properties

PROTAC KRAS G12C degrader‑1 exhibits favorable solubility for in vitro experimentation, with a DMSO solubility of ≥100 mg/mL (~109 mM) [REFS‑1]. This high solubility facilitates the preparation of concentrated stock solutions for cell‑based assays and minimizes solvent‑related cytotoxicity.

solubility DMSO stock preparation in vitro formulation

Recommended Experimental Applications for PROTAC KRAS G12C degrader‑1 Based on Validated Performance Data


CRBN‑Dependent KRAS G12C Degradation in High‑Throughput Reporter‑Based Screening

PROTAC KRAS G12C degrader‑1 is validated for GFP‑KRAS G12C reporter cell systems, making it suitable for medium‑ to high‑throughput screening of compounds that modulate CRBN‑mediated KRAS G12C degradation [REFS‑1]. The assay is rapid (24‑48 h readout) and compatible with fluorescence‑based detection platforms.

Comparative E3 Ligase Recruitment Studies: CRBN vs. VHL

For experiments designed to compare the degradation efficiency of CRBN‑recruiting vs. VHL‑recruiting PROTACs in the same cellular context, PROTAC KRAS G12C degrader‑1 serves as the canonical CRBN‑based control alongside LC‑2 (VHL‑based) [REFS‑1][REFS‑2]. This application is particularly relevant for profiling E3 ligase expression‑dependent degradation activity.

Mechanistic Validation of CRBN‑Dependent Ubiquitination and Proteasome Degradation

The strict CRBN‑dependence of PROTAC KRAS G12C degrader‑1 activity enables its use as a tool compound for studying the ubiquitin‑proteasome pathway. Co‑treatment with pomalidomide (CRBN competitor) or MG‑132 (proteasome inhibitor) provides clear controls for on‑target degradation vs. off‑target effects [REFS‑1].

Initial SAR Studies for Next‑Generation CRBN‑Based KRAS G12C PROTACs

As one of the earliest‑reported CRBN‑based KRAS G12C PROTACs, PROTAC KRAS G12C degrader‑1 serves as a benchmark compound for structure‑activity relationship (SAR) studies aimed at optimizing linker length, warhead composition, or CRBN ligand modifications [REFS‑1].

Technical Documentation Hub

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